4-Bromo-1-fluoro-2-iodobenzene
Overview
Description
4-Bromo-1-fluoro-2-iodobenzene is a useful research compound. Its molecular formula is C6H3BrFI and its molecular weight is 300.89 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Vibrational Spectroscopy and Ionization Studies : Halobenzene derivatives, including bromo-, fluoro-, and iodobenzene compounds, are studied for their vibrational spectra and ionization energies. These studies are crucial for understanding the electronic structure and properties of such compounds (Kwon, Kim, & Kim, 2002).
Synthetic Precursors in Radiochemistry : Derivatives of halobenzenes, like 1-bromo-4-[18F]fluorobenzene, are synthesized for use in radiochemistry, particularly in 18F-arylation reactions. These compounds are valuable for preparing radiopharmaceuticals and imaging agents (Ermert et al., 2004).
Study of Ionic Intermediates in Gamma Irradiation : Research on halogenated benzene and naphthalene derivatives, including bromo- and fluoro-substituted benzenes, provides insights into the behavior of ionic intermediates produced by gamma irradiation. This is significant in understanding radiation chemistry (Namiki, 1975).
Electrolyte Additives in Lithium-Ion Batteries : Compounds like 4-bromo-2-fluoromethoxybenzene have been studied as bi-functional electrolyte additives in lithium-ion batteries. These additives enhance the batteries' thermal stability and provide overcharge protection (Zhang, 2014).
Organic Synthesis and Fluoroalkylation : Research into the reactivity of fluoroalkyl copper species with iodobenzene derivatives, including bromo- and fluoro-substituted compounds, aids in the development of new fluoroalkylation reactions. This has implications for synthetic organic chemistry (Zhu et al., 2015).
Sonolysis Studies : The sonolysis (ultrasonic degradation) of halogenated benzenes, including fluoro-, bromo-, and iodobenzene, has been compared to understand their degradation mechanisms and rates. This research is important for environmental chemistry and pollutant degradation (Drijvers, Van Langenhove, & Herrygers, 2000).
Catalysis and Aminocarbonylation : The aminocarbonylation of para-substituted iodobenzenes, including fluoro and bromo derivatives, is studied to understand the effects of substituents on catalysis. This contributes to advancements in catalytic processes in organic synthesis (Marosvölgyi-Haskó, Kégl, & Kollár, 2016).
Radiation Chemistry : Studies on dihalobenzenes, including fluoro- and iodobenzene derivatives, in radiation chemistry, particularly focusing on the formation of halide ions, offer insights into the reactions under radiation and their potential applications (Naik & Mohan, 2005).
Safety and Hazards
Mechanism of Action
Mode of Action
The compound’s mode of action is primarily through halogen exchange reactions, where one or more of its halogen atoms are replaced by other atoms or groups in a chemical reaction . This allows it to participate in various transition metal-mediated C-C and C-N cross-coupling reactions .
Biochemical Pathways
It can be used in the synthesis of tetrasubstituted alkenes by stereo- and regioselective stannyllithiation of diarylacetylenes . This makes it a valuable tool in the field of organic chemistry for the synthesis of complex organic molecules.
Result of Action
The result of 4-Bromo-1-fluoro-2-iodobenzene’s action is the formation of new chemical bonds and the synthesis of new compounds. The exact products depend on the reactants and conditions of the reaction. In the case of its use in the synthesis of tetrasubstituted alkenes, the result is a complex organic molecule with potential applications in pharmaceuticals and other fields .
Properties
IUPAC Name |
4-bromo-1-fluoro-2-iodobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFI/c7-4-1-2-5(8)6(9)3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNETZJWWXCLUKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)I)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382266 | |
Record name | 4-bromo-1-fluoro-2-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116272-41-4 | |
Record name | 4-bromo-1-fluoro-2-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-1-fluoro-2-iodobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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